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Compound of Interest

Compound Name: 3-Bromobenzonitrile

Cat. No.: B1265711

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral
properties of 3-Bromobenzonitrile. It includes detailed experimental protocols for its synthesis,
purification, and analysis, tailored for professionals in research and drug development.
Furthermore, this guide illustrates a key application in a common synthetic workflow.

Core Physical and Chemical Properties

3-Bromobenzonitrile is a versatile building block in organic synthesis, valued for its reactive
nitrile and bromo functionalities. A summary of its key physical and chemical properties is
presented below.

Table 1: Physical and Chemical Properties of 3-Bromobenzonitrile
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Property Value Reference(s)
CAS Number 6952-59-6 [1]
Molecular Formula C7H4BrN [1]
Molecular Weight 182.02 g/mol [1]
Appearance Wh'ite to light yellow crystalline 2]
solid
Melting Point 38-40 °C [2]
Boiling Point 225 °C [2]
Density 1.562 g/mL [3]
Solubility Soluble in water (0.2 g/L) [1]
Flash Point >113 °C (>235.4 °F) [2]

Table 2: Spectral Data Summary for 3-Bromobenzonitrile
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Spectral Data Key Features Reference(s)

3 (ppm): 7.79 (t, J=1.4 Hz, 1H),
7.75 (dt, J=7.8, 1.3 Hz, 1H),
1H NMR (CDCls, 400 MHz) 7,61 (ddd, J-8.0, 2.0, 1.1 Ho [4]

1H), 7.37 (t, J=7.9 Hz, 1H)

5 (ppm): 138.0, 135.2, 130.6,
13C NMR (CDCls, 100 MHz) 1305, 1220 117.8. 1137 [5][6]

Major peaks around 2230 cm~!
(C=N stretch), 1570, 1470,

FTIR (KBr Pellet) 1420 cm~1 (aromatic C=C [3]
stretch), 780 cm~1 (C-Br
stretch)

Molecular ion (M*) at m/z
181/183 (due to bromine

Mass Spectrum (GC-MS) ) ] [31[7]
isotopes), major fragment at

m/z 102

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 3-Bromobenzonitrile
are provided to facilitate its practical application in a laboratory setting.

Synthesis: Sandmeyer Reaction of 3-Aminobenzonitrile

The Sandmeyer reaction provides a reliable method for the synthesis of 3-Bromobenzonitrile
from 3-aminobenzonitrile.[8][9][10]

Protocol:
¢ Diazotization:

o In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-
aminobenzonitrile (1 equivalent) in an aqueous solution of hydrobromic acid (48%, 3
equivalents).
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o Cool the mixture to 0-5 °C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,
maintaining the temperature below 5 °C.

o Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

e Sandmeyer Reaction:

o In a separate flask, prepare a solution of copper(l) bromide (1.2 equivalents) in
hydrobromic acid (48%, 2 equivalents) at room temperature.

o Slowly add the cold diazonium salt solution to the copper(l) bromide solution with vigorous
stirring. Effervescence (evolution of nitrogen gas) will be observed.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 50-60 °C for 1 hour to ensure complete reaction.

e Work-up and Isolation:

o Cool the reaction mixture to room temperature and extract the product with diethyl ether or
dichloromethane (3 x 50 mL).

o Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50
mL) and then with brine (1 x 50 mL).

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude 3-Bromobenzonitrile.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.[11][12][13]
[14]

Protocol:

e Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
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e Dissolution: Dissolve the crude 3-Bromobenzonitrile in a minimal amount of hot ethanol in
an Erlenmeyer flask.

e Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution
through a pre-warmed funnel with fluted filter paper into a clean flask.

» Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution
becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and
obtain a clear solution.

o Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to
maximize crystal formation.

« |solation: Collect the crystals by vacuum filtration using a Buchner funnel.
e Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
e Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Analysis

Standard analytical techniques are employed to confirm the identity and purity of the
synthesized 3-Bromobenzonitrile.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6]

o Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of
deuterated chloroform (CDCIs).

o Data Acquisition: Record *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

2. Fourier-Transform Infrared (FTIR) Spectroscopy[15][16][17][18]

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg)
with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent
disk.
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Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm~1.

3. Gas Chromatography-Mass Spectrometry (GC-MS)[3][7][19][20]

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 pg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

GC Conditions (Example):

o Column: DB-5ms (30 m x 0.25 mm x 0.25 um) or equivalent.

o Inlet Temperature: 250 °C.

o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
o Carrier Gas: Helium.

» MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

Application in Synthetic Workflow: Suzuki-Miyaura
Coupling

3-Bromobenzonitrile is a valuable substrate in palladium-catalyzed cross-coupling reactions,
such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[21][22][23][24]
This reaction is fundamental in the synthesis of biaryl compounds, which are common maotifs in
pharmaceuticals and functional materials.

Below is a diagram illustrating the experimental workflow for a typical Suzuki-Miyaura coupling
reaction using 3-Bromobenzonitrile.
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Experimental Workflow: Suzuki-Miyaura Coupling of 3-Bromobenzonitrile

Reaction Setup

Combine Reactants:
- 3-Bromobenzonitrile (1 eq)
- Arylboronic Acid (1.2 eq)

- Pd Catalyst (e.g., Pd(PPhs)s, 0.05 eq)
- Base (e.g., K2COs3, 2 eq)
olvent (e.g., Toluene/Ethanol/\Water)
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Caption: Suzuki-Miyaura Coupling Workflow.
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Detailed Protocol for Suzuki-Miyaura Coupling:
Synthesis of 3-(4-methoxyphenyl)benzonitrile[22]

This protocol details the synthesis of a biaryl compound from 3-Bromobenzonitrile and 4-
methoxyphenylboronic acid.

¢ Reaction Setup:

o To an oven-dried Schlenk flask, add 3-Bromobenzonitrile (1.0 mmol), 4-
methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium
catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

o Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

o Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL).
» Reaction:

o Heat the reaction mixture to reflux (approximately 90 °C) with stirring.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed
(typically 4-12 hours).

o Work-up:

o

Cool the reaction mixture to room temperature.

[¢]

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

[¢]

Combine the organic layers and wash with brine (1 x 20 mL).

o

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

e Purification:
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o Purify the crude product by column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to afford the pure 3-(4-methoxyphenyl)benzonitrile.

Safety and Handling

3-Bromobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin
and serious eye irritation.[25] Appropriate personal protective equipment (PPE), including
gloves, safety goggles, and a lab coat, should be worn when handling this compound. All
manipulations should be performed in a well-ventilated fume hood. For detailed safety
information, refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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